1-[(4,4,5,5,6,6,7,7,7-Nonafluoroheptanoyl)oxy]pyrrolidine-2,5-dione
Description
1-[(4,4,5,5,6,6,7,7,7-Nonafluoroheptanoyl)oxy]pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative substituted with a highly fluorinated acyloxy group. The nonafluoroheptanoyl moiety introduces strong electron-withdrawing effects, enhancing metabolic stability and altering lipophilicity compared to non-fluorinated analogs. This compound’s unique fluorinated chain may confer resistance to enzymatic degradation, making it relevant for applications in medicinal chemistry and materials science.
Properties
CAS No. |
852527-43-6 |
|---|---|
Molecular Formula |
C11H8F9NO4 |
Molecular Weight |
389.17 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4,4,5,5,6,6,7,7,7-nonafluoroheptanoate |
InChI |
InChI=1S/C11H8F9NO4/c12-8(13,9(14,15)10(16,17)11(18,19)20)4-3-7(24)25-21-5(22)1-2-6(21)23/h1-4H2 |
InChI Key |
LNFNFGXVSPNQIW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4,4,5,5,6,6,7,7,7-Nonafluoroheptanoyl)oxy]pyrrolidine-2,5-dione typically involves the reaction of pyrrolidine-2,5-dione with 4,4,5,5,6,6,7,7,7-Nonafluoroheptanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[(4,4,5,5,6,6,7,7,7-Nonafluoroheptanoyl)oxy]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Nucleophilic substitution: The nonafluoroheptanoyl group can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and pyrrolidine-2,5-dione.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as primary amines or thiols, typically in the presence of a base like sodium hydroxide.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic substitution: Substituted pyrrolidine-2,5-dione derivatives.
Hydrolysis: Nonafluoroheptanoic acid and pyrrolidine-2,5-dione.
Reduction: Alcohol derivatives of the original compound.
Scientific Research Applications
1-[(4,4,5,5,6,6,7,7,7-Nonafluoroheptanoyl)oxy]pyrrolidine-2,5-dione has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of fluorinated organic compounds, which are valuable in materials science and pharmaceuticals.
Biology: Investigated for its potential as a fluorinated probe in biological systems due to its unique chemical properties.
Medicine: Explored for its potential use in drug delivery systems, particularly for targeting specific tissues or cells.
Industry: Utilized in the development of advanced materials with unique surface properties, such as hydrophobic coatings and lubricants.
Mechanism of Action
The mechanism of action of 1-[(4,4,5,5,6,6,7,7,7-Nonafluoroheptanoyl)oxy]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The nonafluoroheptanoyl group imparts hydrophobicity, allowing the compound to interact with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The pyrrolidine-2,5-dione core may also participate in hydrogen bonding or electrostatic interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Differentiators
Fluorination Effects: The nonafluoroheptanoyl group imparts extreme hydrophobicity and chemical inertness, contrasting with sulfanylundecanoyl (thiol-based) or butenoyl (reactive ester) substituents. Fluorinated chains reduce polar surface area, enhancing blood-brain barrier penetration compared to polar groups like indole-acetyloxy .
Stability and Reactivity: The electron-withdrawing nature of fluorine stabilizes the ester bond against hydrolysis, unlike butenoyloxy derivatives, which are prone to Michael additions or nucleophilic attacks .
Biological Activity: Halogenated aromatic derivatives (e.g., 1-(2-Chloro-4-fluorophenyl)pyrrolidine-2,4-dione) show specificity in enzyme inhibition, while the nonafluoroheptanoyl analog’s bioactivity may target lipid-rich environments or fluorophilic protein domains .
Synthetic Complexity: Introducing a nonafluoro chain requires specialized fluorination techniques, such as electrochemical or radical methods, which are more complex than synthesizing thiol- or alkyl-substituted analogs .
Pharmacological Potential
- Fluorinated pyrrolidine-diones are explored as protease inhibitors or antimicrobial agents due to their resistance to oxidative degradation .
- The indole-acetyloxy derivative demonstrates receptor modulation via π-stacking, a mechanism less feasible with the nonpolar nonafluoro chain .
Metabolic Studies
- Comparative studies with sulfanylundecanoyl analogs reveal that fluorinated derivatives exhibit prolonged half-lives in vivo, critical for sustained drug delivery .
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